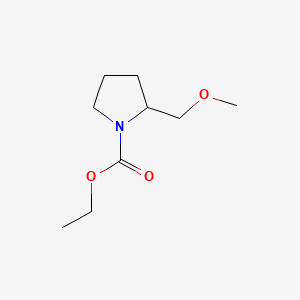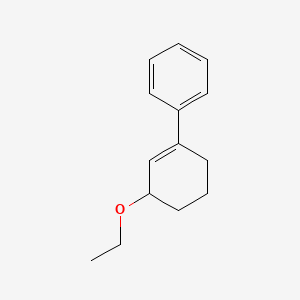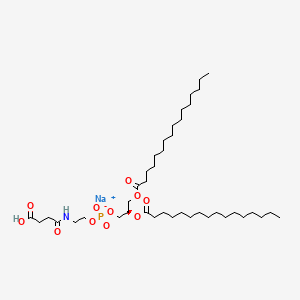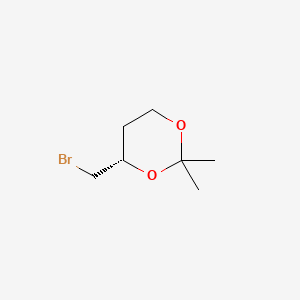
cis-Octahydro-1H-isoindole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Octahydro-1H-isoindole hydrochloride is a chemical compound with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is a derivative of isoindole and is characterized by its octahydro structure, indicating the presence of eight hydrogen atoms. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Octahydro-1H-isoindole hydrochloride typically involves the reduction of N-benzylphthalimide using lithium tetrahydroaluminate, followed by catalytic hydrogenation with palladium on carbon (Pd/C) . The reaction conditions include:
Starting Material: N-benzylphthalimide
Reducing Agent: Lithium tetrahydroaluminate
Catalyst: Palladium on carbon (Pd/C)
Solvent: Typically anhydrous solvents like tetrahydrofuran (THF)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-Octahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of oxo derivatives
Reduction: Formation of fully saturated isoindole derivatives
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
cis-Octahydro-1H-isoindole hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of cis-Octahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. As an intermediate in drug synthesis, it may influence the activity of enzymes or receptors involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and the final pharmaceutical product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- cis-Hexahydroisoindole hydrochloride
- cis-Octahydroisoindole hydrochloride
- cis-Hexahydroisoindoline hydrochloride
Uniqueness
cis-Octahydro-1H-isoindole hydrochloride is unique due to its specific octahydro structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules .
Properties
IUPAC Name |
(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-KVZVIFLMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2CNC[C@H]2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670009 |
Source


|
| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161829-92-1 |
Source


|
| Record name | (3aR,7aS)-Octahydro-1H-isoindole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of cis-Octahydroisoindole hydrochloride in the synthesis of the Mitiglinide intermediate?
A1: cis-Octahydroisoindole hydrochloride serves as a crucial building block in the multi-step synthesis of 2-(s)-benzyl-4-oxo-(cis-octahydroisoindole-2-yl) benzyl butyrate, a key intermediate in the production of Mitiglinide []. The synthesis involves reacting cis-Octahydroisoindole hydrochloride with the product of a reaction between N,N'-carbonyldiimidazole and S-2-benzylsuccinic acid. This forms an amide bond and incorporates the cis-Octahydroisoindole moiety into the target molecule. This moiety is essential for the final structure and potentially the biological activity of Mitiglinide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(3-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B575346.png)


